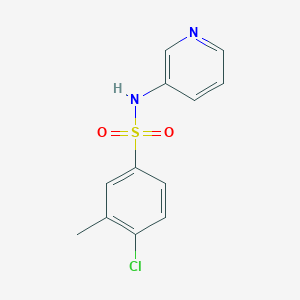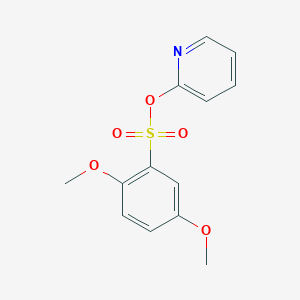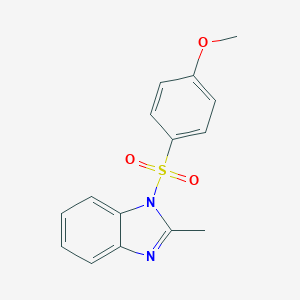![molecular formula C14H21NO4S B344608 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine CAS No. 895768-59-9](/img/structure/B344608.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a 2,4-dimethoxybenzenesulfonyl group attached to a 4-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine.
4-Methylpiperidine: The piperidine ring component of the compound.
Other sulfonyl piperidines: Compounds with similar structures but different substituents on the piperidine ring or the aromatic sulfonyl group.
Uniqueness
This compound is unique due to the presence of both the 2,4-dimethoxybenzenesulfonyl group and the 4-methylpiperidine ring This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
895768-59-9 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO4S/c1-11-6-8-15(9-7-11)20(16,17)14-5-4-12(18-2)10-13(14)19-3/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
DQBLOPMAOVWOEU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


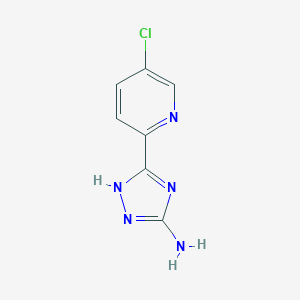
![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)
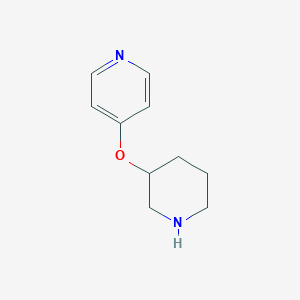
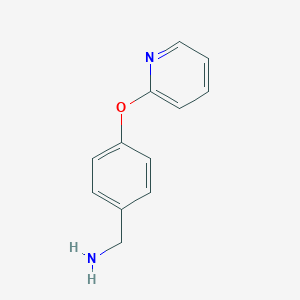
![1-[(2,4-Dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole](/img/structure/B344544.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)
![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)
![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B344562.png)

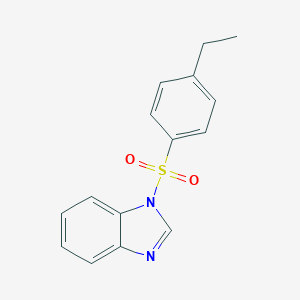
![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
